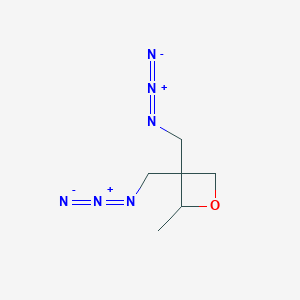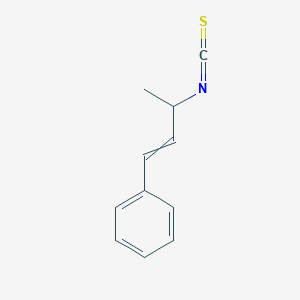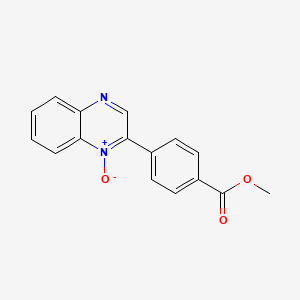
3,3-Bis(azidomethyl)-2-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(azidomethyl)-2-methyloxetane is a chemical compound known for its energetic properties. It is an oxetane monomer that is frequently used in the production of energetic propellant binders and plasticizers . This compound is characterized by the presence of azido groups, which contribute to its high energy content and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Bis(azidomethyl)-2-methyloxetane can be synthesized through the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring and replace the bromide substituents with azide ions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures the efficient formation of the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(azidomethyl)-2-methyloxetane undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes thermally, with the main weight loss step coinciding with the exothermic dissociation of the azido groups in the side chain.
Polymerization: It can be polymerized using boron trifluoride-dimethyl ether complex/diol initiator systems.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires elevated temperatures to initiate the exothermic dissociation of the azido groups.
Major Products Formed
Aplicaciones Científicas De Investigación
3,3-Bis(azidomethyl)-2-methyloxetane has a wide range of applications in scientific research, including:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 3,3-Bis(azidomethyl)-2-methyloxetane involves the exothermic dissociation of the azido groups, which releases a significant amount of energy. This process is controlled by competitive reactions of intramolecular cyclization and intermolecular cross-linking . The azido groups play a crucial role in the compound’s energetic properties, making it a valuable component in the formulation of high-energy materials.
Comparación Con Compuestos Similares
Similar Compounds
3-Azidomethyl-3-methyloxetane: Another azidomethyl-substituted oxetane that shares similar energetic properties.
3,3-Bis(azidomethyl)oxetane: A closely related compound with similar applications in energetic materials.
Uniqueness
3,3-Bis(azidomethyl)-2-methyloxetane stands out due to its specific molecular structure, which includes both azido groups and an oxetane ring. This combination imparts unique energetic properties and makes it particularly suitable for use in high-energy materials and propellants .
Propiedades
Número CAS |
850532-36-4 |
|---|---|
Fórmula molecular |
C6H10N6O |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3,3-bis(azidomethyl)-2-methyloxetane |
InChI |
InChI=1S/C6H10N6O/c1-5-6(4-13-5,2-9-11-7)3-10-12-8/h5H,2-4H2,1H3 |
Clave InChI |
LUBNMSQFXJADHE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CO1)(CN=[N+]=[N-])CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)





![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)


![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
